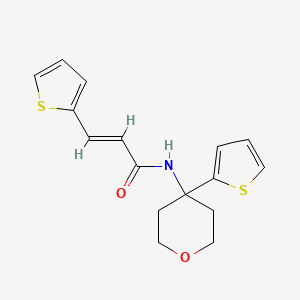
N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide, also known as DMPF, is a compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. DMPF is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that are involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. By inhibiting FAAH, DMPF increases the levels of endocannabinoids in the body, which can have a variety of effects on the body's systems.
作用機序
N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that are involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. By inhibiting FAAH, N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide increases the levels of endocannabinoids in the body, which can have a variety of effects on the body's systems.
Biochemical and Physiological Effects:
N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects on the body. Studies have shown that N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide increases the levels of endocannabinoids in the body, which can lead to analgesic, anti-inflammatory, and anxiolytic effects. N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has several advantages and limitations for use in lab experiments. One advantage is that it is a selective inhibitor of FAAH, which means that it can be used to study the effects of endocannabinoids specifically. However, one limitation is that N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide can have off-target effects on other enzymes, which can complicate data interpretation. Additionally, N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
将来の方向性
There are several future directions for research on N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide. One direction is to study its potential applications in the treatment of chronic pain, inflammation, and anxiety disorders. Another direction is to study its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the off-target effects of N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide and how they may affect data interpretation in lab experiments.
合成法
N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide can be synthesized using a multistep process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-fluoro-2-nitrophenol with thionyl chloride to form 4-fluoro-2-nitrophenyl chloride. This compound is then reacted with 2-thiophenecarboxylic acid to form 3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid. The final step involves the reaction of this compound with N-(1,1-dimethyl-2-propynyl)amine to form N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide.
科学的研究の応用
N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has been the subject of extensive scientific research due to its potential applications in the field of medicine. Studies have shown that N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has analgesic, anti-inflammatory, and anxiolytic effects, which make it a promising candidate for the treatment of chronic pain, inflammation, and anxiety disorders. N-(1,1-dimethyl-2-propynyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(4-fluoro-2-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c1-4-16(2,3)18-15(20)14-13(7-8-24-14)23-12-6-5-10(17)9-11(12)19(21)22/h1,5-9H,2-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUYSCZOCPUTOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluoro-2-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2389903.png)


![8-(2-((5-chloro-2-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389906.png)


![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/structure/B2389910.png)
![5-((3-(4-methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2389914.png)
![4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine dihydrochloride](/img/structure/B2389915.png)




